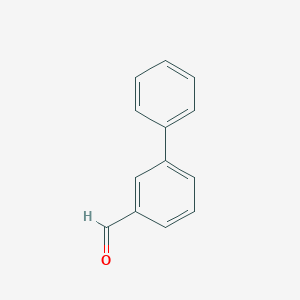

3-Phenylbenzaldehyde

描述

属性

IUPAC Name |

3-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKSIUOALVIACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152848 | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-60-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NCQ7DH7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling method widely employed for constructing biaryl systems. For 3-phenylbenzaldehyde, this approach utilizes 3-formylphenyl boronic acid and bromobenzene as key reactants . The reaction proceeds in the presence of a palladium catalyst, typically PdCl₂(PPh₃)₂ , with triphenylphosphine (PPh₃) as a stabilizing ligand. A base such as sodium carbonate facilitates transmetallation, while ethanol serves as the solvent under reflux conditions .

Mechanistic Insights :

-

Oxidative Addition : Pd⁰ reacts with bromobenzene to form a Pd(II) intermediate.

-

Transmetallation : The boronic acid transfers the aryl group to palladium.

-

Reductive Elimination : The Pd(II) intermediate releases the coupled product, regenerating the Pd⁰ catalyst.

This method offers moderate to high yields, depending on the purity of the boronic acid and the efficiency of the catalyst system. The product is typically purified via column chromatography and characterized using ¹H NMR and ¹³C NMR to confirm the absence of homo-coupled byproducts .

Oxidation of 3-Phenylbenzyl Alcohol

This compound can be synthesized via oxidation of 3-phenylbenzyl alcohol . The Dess-Martin periodinane (DMP) is a highly efficient oxidizing agent for this transformation, operating under mild conditions (dichloromethane, room temperature) . Alternatively, pyridinium chlorochromate (PCC) in anhydrous dichloromethane achieves comparable results, though with longer reaction times .

Reaction Profile :

Yield Optimization :

-

Solvent Anhydrity : Moisture degrades DMP, reducing efficacy.

-

Stoichiometry : A 1.2:1 ratio of DMP to alcohol ensures complete conversion.

The aldehyde is isolated via aqueous workup and solvent evaporation, with purity confirmed by FT-IR (C=O stretch at ~1700 cm⁻¹) and mass spectrometry .

Solid-Phase Organic Synthesis (SPOS)

SPOS provides a robust platform for synthesizing this compound derivatives on polymeric supports. Aminomethyl polystyrene resin is functionalized with 4-(5'-formyl-2'-hydroxyphenyl)benzoic acid using coupling agents like 1-hydroxybenzotriazole (HOBt) and 1,3-diisopropylcarbodiimide (DIC) . Subsequent acetylation of the phenolic group with acetic anhydride yields a polymer-bound 4-acetoxybenzaldehyde, which is reductively aminated and cleaved with TFA/DCM/H₂O to release the target compound .

Advantages :

-

Purification Simplification : By-products remain bound to the resin, enabling straightforward filtration.

-

Scalability : Gram-scale synthesis is feasible with minimal optimization.

Typical isolated yields range from 60–75%, depending on the resin’s loading capacity and the efficiency of cleavage conditions .

Friedel-Crafts Acylation

Though less commonly reported, Friedel-Crafts acylation offers an alternative route. Benzene reacts with 3-chlorobenzaldehyde in the presence of AlCl₃ as a Lewis acid, forming this compound via electrophilic aromatic substitution. However, this method suffers from regioselectivity challenges, often yielding para-substituted byproducts .

Optimization Strategies :

-

Low Temperatures (−10°C) improve meta-selectivity.

-

Directed Ortho-Metalation : Directing groups on the benzaldehyde enhance positional control.

Comparative Analysis of Methods

| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Formylphenyl boronic acid, bromobenzene | PdCl₂(PPh₃)₂, Na₂CO₃ | Reflux, ethanol | 65–80% | High |

| Ullmann Condensation | 3-Bromobenzaldehyde, phenylboronic acid | CuI, 1,10-phenanthroline | 150°C, diphenyl ether | 70–85% | Industrial |

| Oxidation | 3-Phenylbenzyl alcohol | Dess-Martin periodinane | RT, DCM | 90–95% | Lab-scale |

| Solid-Phase Synthesis | Aminomethyl polystyrene resin, 4-(5'-formyl-2'-hydroxyphenyl)benzoic acid | HOBt, DIC | Room temperature | 60–75% | Medium |

| Friedel-Crafts Acylation | Benzene, 3-chlorobenzaldehyde | AlCl₃ | −10°C, DCM | 40–55% | Low |

科学研究应用

Synthesis of Pharmaceutical Intermediates

3-Phenylbenzaldehyde serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of complex structures through reactions such as condensation and reduction.

Case Study: Synthesis of Sulfonamides

In a study focused on solid-phase organic synthesis, polymer-bound derivatives of this compound were synthesized to create sulfonamides, which are essential in therapeutic applications such as antibiotics and serotonin antagonists. The process involved reductive amination followed by sulfonylation, demonstrating the utility of this compound in generating biologically active compounds efficiently .

Material Science Applications

The compound is also utilized in the development of advanced materials. Its ability to form stable linkages makes it suitable for creating polymeric materials with specific properties.

Case Study: Polymer-Bound Linkers

Research has shown that this compound can be incorporated into polymer matrices to create stable linkers for various chemical reactions. These polymer-bound linkers facilitate the synthesis of diverse classes of compounds without the need for purification steps, streamlining the production process .

Catalytic Applications

This compound is employed in catalysis, particularly in cross-coupling reactions that are fundamental in organic synthesis.

Data Table: Catalytic Performance

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Pd/Al2O3 | Suzuki Cross-Coupling | 98 |

| Pd8/Al2O3 | Suzuki Cross-Coupling | 96 |

| Bromoarenes with EWG | Various Couplings | 87-99 |

This table summarizes findings from studies using palladium-based catalysts that demonstrate high yields when employing this compound as a substrate in Suzuki cross-coupling reactions. The results indicate its effectiveness in forming biphenyl derivatives, which are valuable scaffolds for drug development .

Flavor and Fragrance Industry

In addition to its synthetic applications, this compound is used in the flavor and fragrance industry due to its pleasant aromatic properties. It can be found in various formulations to enhance scent profiles.

Safety and Handling Considerations

While this compound has numerous applications, it is essential to handle this compound with care due to its potential health hazards. It is classified as harmful if swallowed and can cause skin irritation . Proper safety protocols should be followed during its use in laboratory and industrial settings.

作用机制

The mechanism of action of 3-Phenylbenzaldehyde involves its interaction with cellular macromolecules, particularly proteins. It forms Schiff bases with free amino groups in proteins, leading to various biochemical effects. This interaction can influence enzyme activities and cellular signaling pathways .

相似化合物的比较

Table 1: Structural Comparison of Benzaldehyde Derivatives

Table 2: Inhibitory Potency Against Aldose Reductase

| Compound | IC₅₀ (µM) | Relative Efficacy vs. Sorbinyl |

|---|---|---|

| This compound | 0.23 | ~15× more potent |

| 6,2-Bromobenzaldehyde | 1.37 | ~2.5× more potent |

| Sorbinyl (Standard) | 3.42 | Reference |

| Benzaldehyde | 6300 | ~1840× less potent |

- Key Insight : The phenyl group at the 3-position enhances AR binding, likely through π-π interactions or hydrophobic effects, whereas halogen substituents (e.g., Br in 6,2-bromobenzaldehyde) offer moderate improvements. Methyl groups (e.g., 3-methylbenzaldehyde) show negligible activity, emphasizing the importance of aromatic bulk .

Physicochemical and Metabolic Properties

Solubility and Reactivity :

- Biodegradation: this compound is metabolized by Bacillus subtilis BSF01 to 3-phenoxybenzoic acid and further to 3,5-dimethoxyphenol, indicating aerobic degradation pathways . In contrast, 4-propylbenzaldehyde is reduced to 4-hydroxybenzaldehyde by Bacillus sp. SG2, suggesting substituent position dictates metabolic fate .

生物活性

3-Phenylbenzaldehyde, a compound belonging to the class of aromatic aldehydes, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

This compound, with the molecular formula , features a phenyl group attached to a benzaldehyde moiety. This structure contributes to its lipophilicity and ability to interact with biological membranes.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study demonstrated that its antioxidant activity could be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. The compound showed a notable reduction in lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage.

2. Aldose Reductase Inhibition

This compound has been evaluated for its inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. In vitro studies revealed that it acts as a potent AR inhibitor with an IC50 value of 0.23 µM, outperforming standard inhibitors like sorbinil (IC50 = 8.3 µM) . Molecular docking studies further elucidated the binding interactions between this compound and the active site of AR, highlighting its potential as a lead compound for developing new diabetes-related therapeutics.

| Compound | IC50 (µM) | Docking Score (kcal/mol) |

|---|---|---|

| This compound | 0.23 | -8.61 |

| Sorbinil | 8.3 | -8.30 |

3. Anti-inflammatory Effects

In addition to its antioxidant and AR inhibitory activities, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in various cell models, suggesting a mechanism that may help mitigate inflammatory diseases .

4. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. In vitro assays demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

- Radical Scavenging : The presence of electron-rich aromatic rings allows the compound to donate electrons to free radicals, thus neutralizing them.

- Enzyme Inhibition : Binding studies suggest that this compound fits well within the active site of aldose reductase, blocking substrate access and preventing enzymatic activity.

- Cytokine Modulation : It appears to modulate signaling pathways involved in inflammation, although the exact molecular mechanisms require further investigation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study involving diabetic rat models treated with this compound showed significant reductions in blood glucose levels and improvements in markers of oxidative stress compared to untreated controls.

- Wound Healing : Another investigation focused on the application of this compound in wound healing formulations demonstrated enhanced healing rates due to its anti-inflammatory and antimicrobial properties.

常见问题

Q. What are the established synthetic routes for 3-phenylbenzaldehyde, and how can purity be validated?

Methodological Answer: this compound is commonly synthesized via Suzuki-Miyaura cross-coupling. For example, reacting 3-formylphenyl boronic acid with bromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) yields the product in ~84% yield . Purification is typically achieved via column chromatography (n-hexane:ethyl acetate 95:5), with purity validated using ¹H NMR (characteristic aldehyde proton at δ 10.12 ppm and aromatic protons between δ 7.41–8.14 ppm) . Complementary HPLC analysis under reversed-phase conditions (C18 column, UV detection at 270 nm) can confirm purity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Essential for structural elucidation. For example, the aldehyde proton appears as a singlet at δ ~10.12 ppm in CDCl₃ .

- Chromatography : HPLC (e.g., C18 column, acetonitrile/water gradient) or GC-MS (for volatility assessment) can detect impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ at m/z 183.08 for C₁₃H₁₀O).

- Cross-referencing : Compare data with authenticated reference standards (e.g., CAS-registered compounds) .

Q. How should this compound be stored to ensure stability during experiments?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers to prevent oxidation and photodegradation. For long-term storage (months), consider freezing at -20°C under inert gas (e.g., N₂). Monitor degradation via periodic NMR or HPLC analysis, particularly checking for aldehyde oxidation to carboxylic acids .

Advanced Research Questions

Q. How do microbial pathways degrade this compound, and how can these pathways be studied?

Methodological Answer: Bacillus subtilis BSF01 oxidizes this compound to 3-phenoxybenzoic acid, followed by demethylation to 3,5-dimethoxyphenol . To study this:

- In vitro assays : Incubate this compound with bacterial lysates and monitor intermediates via GC-MS or LC-MS.

- Isotopic labeling : Use ¹³C-labeled substrates to track metabolic flux .

- Enzyme isolation : Purify bacterial oxidoreductases (e.g., using ammonium sulfate precipitation and affinity chromatography) to confirm catalytic activity.

Q. How can computational models predict physicochemical properties of this compound derivatives?

Methodological Answer:

- QSPR Models : Use tools like ACD/Labs Percepta to predict logP, solubility, and pKa. For example, input SMILES (C1=CC(=CC=C1C=O)C2=CC=CC=C2) to estimate logP ~2.8 .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to explore interactions with enzymes (e.g., cytochrome P450) for metabolic pathway predictions. Validate with experimental HPLC or kinetic assays .

Q. What strategies resolve contradictions in reported degradation pathways of this compound?

Methodological Answer:

- Replicate studies : Use standardized bacterial strains (e.g., Bacillus subtilis BSF01) and controlled conditions (pH 7.0, 37°C) .

- Control experiments : Test abiotic degradation (e.g., UV exposure, H₂O₂ treatment) to isolate microbial contributions.

- Multi-method validation : Combine LC-MS, isotopic labeling, and enzyme inhibition assays to confirm pathway intermediates .

Q. How can this compound be utilized in synthesizing bioactive compounds?

Methodological Answer:

- Wittig reactions : React with phosphonium ylides to generate α,β-unsaturated aldehydes for anticancer agent synthesis .

- Reductive amination : Condense with amines (e.g., aniline derivatives) to form Schiff bases, followed by NaBH₄ reduction to secondary amines for pharmacological testing .

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) via electrophilic substitution to modulate bioactivity .

Q. What methodologies detect trace this compound in environmental samples?

Methodological Answer:

- Solid-phase extraction (SPE) : Use C18 cartridges to concentrate samples from water or soil.

- GC-ECD/LC-MS : Detect at sub-ppm levels. For GC, derivatize with BSTFA to enhance volatility; for LC-MS, use MRM transitions (e.g., m/z 183→105) .

- Quality controls : Spike recovery experiments and internal standards (e.g., deuterated analogs) ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。